molecular formula C7H8ClNO3S B13061094 (4-Methoxypyridin-3-yl)methanesulfonyl chloride

(4-Methoxypyridin-3-yl)methanesulfonyl chloride

Katalognummer: B13061094
Molekulargewicht: 221.66 g/mol
InChI-Schlüssel: AZOHHZCRYAYOIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of (4-Methoxypyridin-3-yl)methanesulfonyl chloride typically involves synthetic routes that include the use of methanesulfonyl chloride as a key reagent. The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar principles to achieve high-quality output .

Analyse Chemischer Reaktionen

(4-Methoxypyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to ensure optimal results.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(4-Methoxypyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-Methoxypyridin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites on other molecules, facilitating the formation of new chemical bonds. The molecular pathways involved include the activation of the methanesulfonyl chloride group, which then participates in subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

(4-Methoxypyridin-3-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:

  • (4-Methoxypyridin-3-yl)methanesulfonamide
  • (4-Methoxypyridin-3-yl)methanesulfonic acid
  • (4-Methoxypyridin-3-yl)methanesulfonate esters

These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and selectivity, making it particularly valuable in certain chemical processes .

Eigenschaften

Molekularformel

C7H8ClNO3S

Molekulargewicht

221.66 g/mol

IUPAC-Name

(4-methoxypyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-12-7-2-3-9-4-6(7)5-13(8,10)11/h2-4H,5H2,1H3

InChI-Schlüssel

AZOHHZCRYAYOIC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=NC=C1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.